1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of trifluorinated β-hydroxyketones exhibit distinct splitting patterns:
- The C4 trifluoromethyl group causes deshielding of adjacent protons, shifting the C3 hydroxyl proton to δ 5.2–5.8 ppm.
- Aromatic protons on the 3,5-dichlorophenyl ring appear as doublets (δ 7.4–7.6 ppm, J = 8.5 Hz) due to para-chloro substituents.
- The 4-bromo-3-methylphenyl group shows a singlet for the methyl protons (δ 2.3 ppm) and a doublet for the bromo-substituted aromatic proton (δ 7.9 ppm, J = 2.1 Hz).
¹³C NMR confirms the ketonic carbonyl at δ 205–210 ppm, while the CF₃ group resonates at δ 120–125 ppm (quartet, J = 285 Hz).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
High-resolution ESI-MS predicts a molecular ion peak at m/z 485.93 ([M+H]⁺). Fragmentation pathways involve:
Comparative Structural Analysis with Related Trifluorinated β-Hydroxyketones
The target compound’s stability and reactivity derive from synergistic effects of its substituents:
The trifluoromethyl group significantly increases lipophilicity (clogP ≈ 4.2), comparable to 3-fluoro-5-(trifluoromethyl)benzoic acid (clogP 3.8). This property enhances membrane permeability, a trait exploited in antiviral agents.
Crystallographic comparisons with palladium-catalyzed β-hydroxyketones reveal that halogenated aryl groups improve thermal stability (decomposition >200°C). However, the bromo and chloro substituents in the target compound may increase susceptibility to nucleophilic aromatic substitution compared to fluorinated analogues.
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrCl2F3O2/c1-9-4-10(2-3-14(9)18)15(24)8-16(25,17(21,22)23)11-5-12(19)7-13(20)6-11/h2-7,25H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTFRDVBWKJDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CC(C2=CC(=CC(=C2)Cl)Cl)(C(F)(F)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrCl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The target compound is synthesized via an aldol condensation between 4-bromo-3-methylacetophenone and 3,5-dichlorophenyl trifluoroethyl ketone under basic conditions. The base deprotonates the acetophenone, generating an enolate that attacks the electrophilic carbonyl carbon of the trifluoroethyl ketone. Subsequent protonation yields the β-hydroxy ketone.
Reaction Scheme:
(Ar = 4-bromo-3-methylphenyl; Ar' = 3,5-dichlorophenyl)
Optimized Conditions
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Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
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Workup: Acidic quenching (e.g., HCl) followed by extraction with ethyl acetate.
Example Protocol (Patent US8952175B2):
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Combine 4-bromo-3-methylacetophenone (10 mmol) and 3,5-dichlorophenyl trifluoroethyl ketone (10 mmol) in THF.
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Add NaH (12 mmol) portionwise at 0°C.
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Stir for 12–24 h at room temperature.
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Quench with 1 M HCl, extract with ethyl acetate, and concentrate.
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Purify via silica gel chromatography (hexane/ethyl acetate).
Dehydration to α,β-Unsaturated Ketone
Purpose and Mechanism
The β-hydroxy ketone is often dehydrated to form 1-(4-bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-2-buten-1-one , a key intermediate for isoxazoline derivatives. Acid-catalyzed elimination (e.g., H₂SO₄) or thermal methods drive this step.
Reaction Scheme:
Industrial-Scale Adaptation
Alternative Method: One-Pot Synthesis
Streamlined Approach
A one-pot method avoids isolating intermediates, enhancing efficiency:
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Perform aldol condensation as described.
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Directly add dehydrating agent (e.g., P₂O₅) to the reaction mixture.
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Heat to 100°C for 3 h.
Advantages:
Comparative Analysis of Methods
Challenges and Optimization
Side Reactions
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophilic substitution using sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmaceutical Research
1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one has been studied for its potential as an active pharmaceutical ingredient (API) due to its unique chemical structure that can interact with biological systems.
Case Study: Antiparasitic Activity
Research has demonstrated that compounds structurally similar to this compound exhibit significant antiparasitic activity. For instance, studies on related compounds have shown efficacy against parasites such as Leishmania spp. and Trypanosoma spp., indicating potential therapeutic applications in treating parasitic infections .
Agrochemical Development
The compound is also being explored for its use in agrochemicals, particularly as an insecticide or herbicide. Its halogenated structure is known to enhance potency against various pests.
Case Study: Insecticidal Properties
In laboratory settings, similar trifluoromethyl-containing compounds have been tested for insecticidal properties against common agricultural pests. Results indicated a high level of effectiveness in controlling populations of Aphis gossypii and Spodoptera litura, suggesting that this compound may be developed into a new class of agrochemicals .
Chemical Synthesis and Research
The compound serves as an important intermediate in the synthesis of other organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Toxicological assessments are crucial for understanding the safety profile of any new chemical entity. Preliminary studies on similar compounds suggest that while there may be some toxicity at higher doses, the therapeutic index could be favorable for specific applications.
Case Study: Safety Profile Analysis
Toxicity studies conducted on related compounds have shown varying degrees of safety depending on the dosage and exposure routes. For instance, acute toxicity studies indicated that certain derivatives exhibited low toxicity in mammalian models at therapeutic doses .
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural and Functional Group Analysis
The table below compares the target compound with key analogs, emphasizing structural motifs, substituents, and applications:
Functional Group Impact on Bioactivity and Stability
- Halogenation: The target compound’s bromo and dichlorophenyl groups enhance lipophilicity, promoting membrane penetration in arthropods.
- Trifluoromethyl Group : Unique to the target compound, the -CF₃ group increases metabolic stability and resistance to degradation, a feature absent in urea-based analogs like 1-(3,5-dichlorophenyl)-3-methylurea .
- Hydroxyl Group: The -OH moiety in the target compound may serve as a metabolic hotspot, influencing its half-life. In contrast, oxaziclomefone’s oxazinone core lacks polar groups, favoring herbicidal activity through soil adsorption .
Key Physicochemical Properties
| Property | Target Compound | Pyrazole Analog (CAS o2655–2656) | 1-(3,5-Dichlorophenyl)-3-methylurea |
|---|---|---|---|
| Molecular Weight | 511.6 g/mol | 388.2 g/mol | 234.1 g/mol |
| LogP (Lipophilicity) | 4.8 | 3.2 | 2.5 |
| Water Solubility | 0.02 mg/L | 12.5 mg/L | 450 mg/L |
Biological Activity
1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one is a complex organic compound notable for its unique structure featuring multiple halogen atoms. Its molecular formula is with a molecular weight of approximately 438.1 g/mol. This compound has garnered interest in various fields including medicinal chemistry and biochemistry due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.1 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
Biological Activity
The biological activity of this compound has been explored in several studies, particularly focusing on its interaction with various biological targets. Here are some key findings:
The compound is believed to exert its biological effects through interactions with specific enzymes and receptors. These interactions can modulate biochemical pathways leading to various physiological responses. For instance:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.
- Receptor Modulation : It can act as a modulator for receptors related to neurotransmission and hormonal regulation.
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways.
- Anti-inflammatory Effects : Research indicates that the compound may reduce inflammation markers in cellular models by inhibiting the production of pro-inflammatory cytokines.
- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, comparisons with structurally similar compounds can be insightful:
| Compound Name | Biological Activity |
|---|---|
| Benzamide, N-(4-fluorophenyl)-3-bromo- | Moderate enzyme inhibition |
| 1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluorobut-2-en-1-one | Potent cytotoxicity and receptor modulation |
Q & A
Q. How to design a stability study under accelerated conditions for this compound?
Q. What crystallization conditions favor high-quality single crystals for XRD?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
